molecular formula C15H15N3O5S B5856103 N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide

N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5856103
M. Wt: 349.4 g/mol
InChI Key: VYIVGXULFZNZBM-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by two key structural motifs:

  • Aminosulfonyl benzyl group: The 4-(aminosulfonyl)benzyl moiety introduces a sulfonamide functional group, which is commonly associated with biological activity, particularly in diuretics and carbonic anhydrase inhibitors .
  • The methyl group at the ortho position may enhance steric effects or modulate hydrophobicity .

Properties

IUPAC Name

3-methyl-4-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-8-12(4-7-14(10)18(20)21)15(19)17-9-11-2-5-13(6-3-11)24(16,22)23/h2-8H,9H2,1H3,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIVGXULFZNZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminosulfonylbenzyl chloride and 3-methyl-4-nitrobenzoic acid.

    Reaction Conditions: The reaction between 4-aminosulfonylbenzyl chloride and 3-methyl-4-nitrobenzoic acid is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide has been investigated for its role as an inhibitor of DNA methyltransferases (DNMTs), which are critical enzymes involved in the epigenetic regulation of gene expression. Inhibiting these enzymes can reactivate silenced genes often associated with cancer.

  • Mechanism of Action : The compound acts by binding to the catalytic domain of DNMTs, particularly DNMT3A, leading to reduced methylation of DNA and subsequent reactivation of tumor suppressor genes. This mechanism was demonstrated in studies where derivatives of this compound showed significant cytotoxicity against leukemia cell lines, comparable to established DNMT inhibitors like SGI-1027 .
  • Case Study : A study synthesized several derivatives based on the structure of this compound, assessing their inhibitory effects on DNMTs. The most potent derivative exhibited an EC50 value of 0.9 μM against DNMT3A, indicating strong potential for therapeutic application in hematological malignancies .

Ubiquitin Pathway Modulation

The compound is also being explored for its effects on the ubiquitin-proteasome system, which plays a vital role in regulating protein degradation and turnover within cells.

  • Therapeutic Implications : By modulating the ubiquitin pathway, this compound could potentially be used to treat various cancers and conditions where protein misfolding or degradation is implicated. The ability to influence ubiquitination may provide avenues for developing treatments for diseases characterized by abnormal protein accumulation .

Antimicrobial Properties

Emerging research suggests that compounds similar to this compound may possess antimicrobial properties.

  • Application in Malaria Treatment : Some studies indicate that derivatives can inhibit malaria parasites by interfering with their metabolic pathways. This opens up possibilities for developing new antimalarial therapies .

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
N-[4-(Aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide 4-(aminosulfonyl)benzyl; 3-methyl-4-nitro ~349.35 (calculated) Hypothesized diuretic activity -
Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) 5-sulfamoyl; 4-chloro; o-tolyl 365.82 Thiazide-like diuretic
Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid) 5-sulfamoyl; phenoxy; carboxylic acid 364.41 Loop diuretic
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitrobenzamide; 3-nitrophenyl 287.23 Synthetic intermediate
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-amino-4-chloro; 4-chloro-3-methylphenyl 309.18 Unspecified (structural analog)
Key Observations:

Sulfonamide Group: Both the target compound and Metolazone/Bumetanide feature sulfonamide groups, which are critical for diuretic activity via carbonic anhydrase inhibition or sodium-potassium-chloride transporter interaction . However, the target compound’s aminosulfonyl group is attached to a benzyl moiety, whereas Metolazone/Bumetanide have sulfamoyl groups directly on the benzamide ring.

Nitro vs. Chloro Substituents: The nitro group in the target compound (electron-withdrawing) contrasts with the chloro substituents in Metolazone and N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. Nitro groups may enhance oxidative stability but reduce metabolic longevity compared to halogens .

Methyl Group Influence : The 3-methyl group in the target compound could reduce rotational freedom or improve membrane permeability compared to unmethylated analogs like 4-Nitro-N-(3-nitrophenyl)benzamide .

Pharmacological and Physicochemical Properties

  • Solubility : The nitro group in the target compound likely decreases aqueous solubility compared to carboxylate-containing analogs like Bumetanide, which has a carboxylic acid group .
  • Binding Affinity: Molecular docking studies (e.g., AutoDock4 ) suggest that the aminosulfonyl benzyl group may facilitate hydrogen bonding with enzyme active sites, similar to sulfonamide diuretics. However, steric hindrance from the 3-methyl group could alter binding kinetics relative to Metolazone .
  • Synthesis : The target compound’s synthesis may parallel that of 4-Nitro-N-(3-nitrophenyl)benzamide, which involves acylation of an aniline derivative (e.g., 3-nitroaniline) with a nitro-substituted benzoyl chloride .

Divergence from Analogues

  • Nitro Group Reactivity : Unlike chlorine or methyl groups, the nitro group may participate in redox reactions, posing challenges for in vivo stability but offering opportunities for prodrug design .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonamide Group : Known for its role in mimicking para-aminobenzoic acid, which is crucial for inhibiting bacterial enzyme activity.
  • Nitro Group : This group allows for reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components.
  • Amide Linkage : This functional group contributes to the compound's stability and biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in folate synthesis in bacteria, which is a critical pathway for their survival. Additionally, the nitro group can undergo bioreduction, resulting in cytotoxic effects that may contribute to its antibacterial properties.

Antibacterial Activity

Research indicates that this compound shows significant antibacterial activity against various strains of bacteria. The mechanism involves:

  • Inhibition of Dihydropteroate Synthase (DHPS) : The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to DHPS, an enzyme essential for folate synthesis in bacteria.
  • Cytotoxic Effects : The reduction of the nitro group leads to the formation of reactive species that can damage bacterial DNA and proteins .

Antidiabetic Potential

Recent studies have explored the compound's potential as an antidiabetic agent. In vitro assays demonstrated that derivatives of this compound exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The structure-activity relationship (SAR) studies indicated that specific substituents on the phenyl ring significantly enhance inhibitory potency .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of several derivatives, including this compound, against clinical isolates of resistant bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL against certain strains, highlighting its potential as a lead compound for drug development.
  • Antidiabetic Activity :
    • In a series of experiments, compounds structurally related to this compound were tested for their ability to inhibit α-glucosidase. Compound 5o was identified as the most potent inhibitor with an IC50 value of 12 µM, suggesting promising applications in managing type 2 diabetes .

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50/MIC ValuesReference
AntibacterialDihydropteroate SynthaseMIC = 8 µg/mL
Antidiabeticα-GlucosidaseIC50 = 12 µM
CytotoxicityReactive Intermediate FormationVaries by strain

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